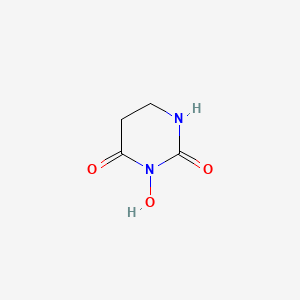![molecular formula C6H14N2O2 B14740400 N-[2-(2-hydroxyethylamino)ethyl]acetamide CAS No. 6291-96-9](/img/structure/B14740400.png)
N-[2-(2-hydroxyethylamino)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-hydroxyethylamino)ethyl]acetamide is a chemical compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[2-(2-hydroxyethylamino)ethyl]acetamide can be synthesized through the reaction of 2-(2-aminoethylamino)ethanol with acetic anhydride . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-hydroxyethylamino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
N-[2-(2-hydroxyethylamino)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of N-[2-(2-hydroxyethylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical processes, including signal transduction and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxyethyl)acetamide: A simpler analog with similar properties but lacking the additional aminoethyl group.
2-(2-aminoethylamino)ethanol: A precursor in the synthesis of N-[2-(2-hydroxyethylamino)ethyl]acetamide with different functional groups.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its dual functional groups (hydroxyethyl and aminoethyl) provide versatility in both synthetic and industrial processes .
Propriétés
Numéro CAS |
6291-96-9 |
|---|---|
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
N-[2-(2-hydroxyethylamino)ethyl]acetamide |
InChI |
InChI=1S/C6H14N2O2/c1-6(10)8-3-2-7-4-5-9/h7,9H,2-5H2,1H3,(H,8,10) |
Clé InChI |
GZBCJNQAPSAHHN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



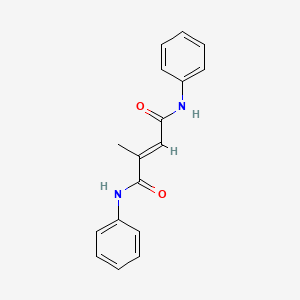
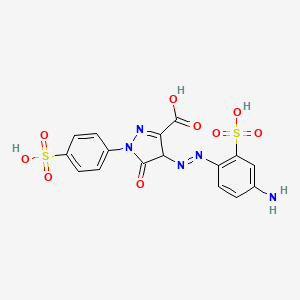
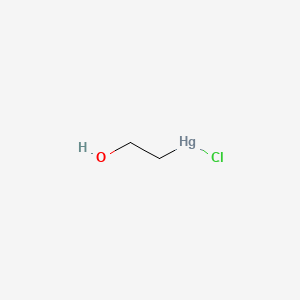
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14740370.png)

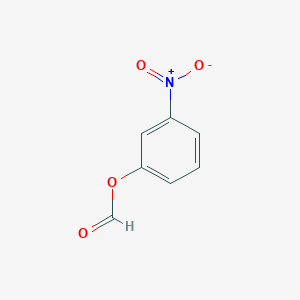


![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)

